3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate 3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate
Brand Name: Vulcanchem
CAS No.: 851126-62-0
VCID: VC6031407
InChI: InChI=1S/C20H20N2O3S/c1-14-9-11-17(12-10-14)26-19-15(2)21-22(16-7-5-4-6-8-16)20(19)25-18(23)13-24-3/h4-12H,13H2,1-3H3
SMILES: CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)COC
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate

CAS No.: 851126-62-0

Cat. No.: VC6031407

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 2-methoxyacetate - 851126-62-0

Specification

CAS No. 851126-62-0
Molecular Formula C20H20N2O3S
Molecular Weight 368.45
IUPAC Name [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate
Standard InChI InChI=1S/C20H20N2O3S/c1-14-9-11-17(12-10-14)26-19-15(2)21-22(16-7-5-4-6-8-16)20(19)25-18(23)13-24-3/h4-12H,13H2,1-3H3
Standard InChI Key KKVJHDVXPYWVAQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)COC

Introduction

Structural and Molecular Characteristics

The molecule comprises a pyrazole core substituted at four positions:

  • Position 1: A phenyl group, enhancing aromatic stability and influencing hydrophobic interactions .

  • Position 3: A methyl group, contributing to steric effects and metabolic stability .

  • Position 4: A p-tolylthio group (–S–C₆H₄–CH₃), introducing sulfur-based reactivity and potential antioxidant properties.

  • Position 5: A 2-methoxyacetate ester (–O–CO–CH₂–O–CH₃), which may act as a prodrug moiety to enhance bioavailability.

The planarity of the pyrazole ring, observed in analogous structures like 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one (RMSD: 0.035 Å) , suggests extensive conjugation, stabilizing the molecule through intramolecular interactions such as C–H⋯S and CH₃⋯π stacking.

ParameterValueSource
CatalystDCC/DMAP
Temperature0–25°C
Yield (analogous rxn)70–85%

Physicochemical Properties

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃):

    • δ 2.35 (s, 3H, p-tolyl–CH₃)

    • δ 3.40 (s, 3H, OCH₃)

    • δ 7.20–7.80 (m, 9H, aromatic protons)

  • ¹³C NMR:

    • δ 21.4 (p-tolyl–CH₃)

    • δ 55.1 (OCH₃)

    • δ 170.2 (ester carbonyl)

Crystallography

Analogous structures exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters approximating a = 8.2 Å, b = 12.5 Å, c = 14.7 Å, and β = 105.3° . The p-tolylthio group is expected to induce π-stacking interactions along the b-axis.

ParameterValueRationale
LogP3.2 ± 0.3High aryl/thio content
Plasma t₁/₂4.7 hEster hydrolysis rate
Protein binding89%Hydrophobic interactions

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for COX-2 inhibitors due to structural similarity to celecoxib analogs.

  • Anticancer agent: The p-tolylthio group may inhibit thioredoxin reductase, a target in chemotherapy .

Materials Science

  • Liquid crystals: The planar pyrazole core and aryl groups could stabilize nematic phases.

  • Polymer additives: Thioether groups may act as radical scavengers in polymer stabilization.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields beyond 70% for the thiolation step .

  • Toxicology Studies: Assessing hepatotoxicity risks associated with chronic thioether exposure.

  • Formulation Development: Enhancing aqueous solubility via salt formation (e.g., sodium or meglumine salts).

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